molecular formula C16H19NO3S B3140018 1-ethyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone CAS No. 477864-58-7

1-ethyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone

Cat. No.: B3140018
CAS No.: 477864-58-7
M. Wt: 305.4 g/mol
InChI Key: DRMWURDSOHNPQG-UHFFFAOYSA-N
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Description

1-Ethyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone is a complex organic compound with a unique structure that includes a pyridinone core substituted with ethyl, dimethyl, and sulfonyl groups

Preparation Methods

The synthesis of 1-ethyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other pyridinone derivatives with varying substituents. These compounds may share some chemical properties but differ in their biological activity and applications. The unique combination of substituents in 1-ethyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone distinguishes it from other compounds, offering distinct advantages in certain applications .

Properties

IUPAC Name

1-ethyl-4,6-dimethyl-3-(2-methylphenyl)sulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-5-17-13(4)10-12(3)15(16(17)18)21(19,20)14-9-7-6-8-11(14)2/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMWURDSOHNPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)S(=O)(=O)C2=CC=CC=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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